molecular formula C14H10N2O3S B3004758 N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1226441-94-6

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B3004758
CAS No.: 1226441-94-6
M. Wt: 286.31
InChI Key: KHUWDTKTURSIRX-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. It combines a 4-oxo-4H-chromene (chromone) scaffold with a 3-methylisothiazole moiety via a carboxamide linker. The chromone structure is a privileged scaffold in medicinal chemistry, extensively studied for its promising biological activities . Compounds featuring this core have been identified as potent and selective ligands for various biological targets, including the adenosine receptor . Similarly, heterocyclic groups like isothiazole are commonly incorporated into drug candidates for their wide range of therapeutic properties. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules. Its structure allows for investigation into structure-activity relationships (SAR), particularly how the conformation around the amide bond and the dihedral angle between the aromatic rings influences both molecular packing and biological activity . Studies on analogous chromone-carboxamide hybrids have revealed the presence of packing polymorphism, where the compound can crystallize in different space groups (e.g., P2₁/n and P2₁/c), leading to subtle differences in conformation and supramolecular structure defined by intramolecular contacts and weak hydrogen bonds . This characteristic is of utmost importance in pre-formulation studies and drug development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-8-6-13(20-16-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUWDTKTURSIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the chromene core followed by the introduction of the isothiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of isothiazole compounds, including those related to N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide, exhibit significant anticancer activities. For instance, studies have shown that certain isothiazole derivatives possess antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo) cells . The presence of specific functional groups in these derivatives enhances their activity by interacting with cellular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Isothiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of vital enzymes or disrupting cellular membranes, leading to the death of microbial cells .

Example Synthesis Pathway

  • Formation of Isothiazole Derivative : Starting from 3-methylisothiazole, react with appropriate electrophiles to form substituted derivatives.
  • Nucleophilic Attack : The isothiazole derivative undergoes nucleophilic attack on a carbonyl compound to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization to yield the final chromene derivative.

Cancer Treatment

Given its anticancer properties, this compound is being explored as a potential lead compound in cancer therapy. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further development into therapeutic agents.

Antimicrobial Agents

The compound's antimicrobial properties suggest potential applications in developing new antibiotics or antifungal medications. This is particularly relevant in the context of increasing antibiotic resistance observed in many bacterial strains.

Case Studies and Research Findings

Several studies have documented the efficacy of isothiazole derivatives in preclinical settings:

StudyCompound TestedCancer TypeKey Findings
5-Chloro-N'-substituted isothiazolesColon AdenocarcinomaSignificant inhibition of cell proliferation noted.
Various Isothiazole DerivativesBreast Adenocarcinoma (MCF-7)Induced apoptosis and cell cycle arrest observed.

These findings emphasize the need for further exploration into the pharmacokinetics and mechanisms of action for these compounds.

Mechanism of Action

The mechanism by which N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include chromene-carboxamide derivatives with varying substituents, such as those reported in International Journal of Molecular Sciences (2014) . Below is a systematic comparison:

Structural Features

  • Core Chromene Scaffold : All compounds share a 4-oxo-4H-chromene-2-carboxamide backbone.
  • Substituent Diversity :
    • Target Compound : 3-Methylisothiazol-5-yl group (electron-deficient heterocycle with sulfur and nitrogen atoms).
    • Compounds 13a–e () : Arylhydrazinylidene groups (e.g., 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl), linked via a sulfamoylphenyl moiety .

Physical and Spectroscopic Properties

Property Target Compound Compound 13a (4-Methylphenyl) Compound 13b (4-Methoxyphenyl)
Melting Point (°C) Not reported 288 274
IR (C=O stretch, cm⁻¹) ~1660–1680 (predicted) 1664 1662
IR (C≡N stretch, cm⁻¹) Absent 2214 2212
Key NMR Signals Methylisothiazole (δ ~2.3 ppm for CH₃) δ 2.30 (CH₃), 7.20–7.92 (ArH) δ 3.77 (OCH₃), 7.00–7.92 (ArH)

Notes:

  • The target compound lacks the cyano (C≡N) group present in 13a–e, altering its electronic profile and reactivity.
  • The methylisothiazole group may reduce solubility compared to sulfamoylphenyl derivatives due to decreased polarity.

Data Table: Key Properties of Analogous Compounds

Compound Substituent Yield (%) Melting Point (°C) IR C≡N (cm⁻¹) IR C=O (cm⁻¹)
13a 4-Methylphenyl 94 288 2214 1664
13b 4-Methoxyphenyl 95 274 2212 1662
13c Phenyl 93 260 2210 1660
13d 4-Chlorophenyl 90 290 2215 1665
13e Methyl 2-aminobenzoate 92 275 2213 1663

Discussion of Structural Influence on Properties

  • Melting Points : Higher melting points in chlorophenyl derivatives (e.g., 13d, 290°C) suggest increased crystallinity due to halogenated rigidity .
  • Synthetic Efficiency : Diazonium coupling in 13a–e achieves near-quantitative yields, whereas the target compound’s synthesis (if involving heterocyclic amine coupling) may face challenges in amine availability or activation.
  • Spectroscopic Trends : The absence of C≡N in the target compound simplifies its IR profile compared to 13a–e, which show distinct nitrile stretches (~2210–2215 cm⁻¹) .

Q & A

How can the synthesis of N-(3-methylisothiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide be optimized for higher yields and purity?

Basic Research Question
Methodological Answer:
The synthesis of this compound can be optimized using two primary approaches:

  • Condensation Reactions : React 3-methylisothiazol-5-amine with 4-oxo-4H-chromene-2-carbonyl chloride under reflux in acetic acid. Monitor reaction progress via TLC and purify via column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate) .
  • Ultrasound-Assisted Synthesis : Employ ultrasound irradiation to accelerate reaction kinetics. For example, combine precursors in ethanol with a catalytic amount of ytterbium triflate, sonicate at 40 kHz for 4 hours, and isolate the product via vacuum filtration. This method reduces reaction time and improves purity (~95%) without recrystallization .

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